Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate
Description
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS 2097800-17-2) is a halogenated indole derivative with the molecular formula C₁₁H₇BrFNO₃. It features a bromine atom at position 5 and a fluorine atom at position 7 on the indole ring, coupled with a methyl ester group at the oxoacetate moiety.
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)10(15)7-4-14-9-6(7)2-5(12)3-8(9)13/h2-4,14H,1H3 |
InChI Key |
OENJENIEFNWZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves multi-step organic reactions. A common route might include:
Bromination and Fluorination: The indole ring is selectively brominated and fluorinated using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Esterification: The indole derivative is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the ester group.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxoacetate group, possibly using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling: Palladium catalysts (Pd/C) with appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated or alkylated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Preliminary studies suggest that methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate may exhibit anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. This characteristic positions it as a potential lead compound in the development of novel anticancer agents.
Antimicrobial Activity
Research has shown that compounds with similar indole structures possess antimicrobial properties. This compound is likely to exhibit similar activities, making it a candidate for further exploration in treating bacterial infections.
Chemical Biology
Enzyme Inhibition Studies
The compound has been studied for its interaction with various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of secretory phospholipase A2, which plays a role in inflammatory processes. Such inhibition could lead to therapeutic applications in managing inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including bromination and acylation processes. The ability to modify its structure allows for the development of derivatives with enhanced biological activities or altered properties, broadening its application scope in drug development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate | Contains bromine at position 4 | Exhibits different biological activities due to substitution pattern |
| Methyl 2-(5-Fluoroindole)-2-oxoacetate | Indole structure with fluorine | Focused on antimicrobial properties |
| Methyl 2-(4-Chloroindole)-2-oxoacetate | Chlorinated indole derivative | May have differing reactivity compared to brominated analogs |
This table illustrates how the specific combination of halogen substitutions (bromine and fluorine) and the oxoacetate group in this compound enhances its potential biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- In Vitro Anticancer Activity : In laboratory settings, this compound has been shown to effectively induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Tests : In studies evaluating antimicrobial efficacy, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in antibiotic development.
- Inflammatory Response Modulation : Research has indicated that this compound may modulate inflammatory responses through enzyme inhibition, providing insights into its application for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
The structural and functional properties of Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can be contextualized by comparing it to related indolyl-2-oxoacetate derivatives. Key differences lie in substituent positions , halogen types , and ester groups , which influence reactivity, synthesis pathways, and biological activity.
Structural Comparisons
The table below highlights critical differences between the target compound and analogs:
Key Observations:
Halogen Diversity: The target compound uniquely combines bromine (electron-withdrawing) and fluorine (electronegative) at positions 5 and 7, respectively. This dual substitution may enhance electronic effects and steric hindrance compared to mono-halogenated analogs like Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate .
Ester Group Variations : Ethyl esters (e.g., CAS 2097800-51-4) may exhibit altered solubility and metabolic stability compared to methyl esters due to increased lipophilicity .
Functional Group Modifications: The cyano-substituted analog (CAS N/A, from ) demonstrates how non-halogen substituents can drastically alter reactivity and synthetic pathways .
Biological Activity
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, particularly the presence of bromine and fluorine substituents, may enhance its reactivity and selectivity towards various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound belongs to a class of indole derivatives known for their diverse biological activities. The halogen substituents (bromine and fluorine) play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Properties
Several studies have indicated that indole derivatives exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 8.9 | Disruption of mitochondrial membrane potential |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has been investigated for other potential therapeutic effects:
- Antifungal Activity : Preliminary studies have shown moderate antifungal activity against species such as Candida albicans.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
Case Studies
A recent study involving the synthesis and evaluation of various indole derivatives, including this compound, demonstrated significant anticancer activity in vitro. The study highlighted the importance of halogen substituents in enhancing the efficacy of these compounds against cancer cell lines .
Another investigation focused on the antimicrobial properties revealed that modifications to the indole structure could lead to increased potency against resistant bacterial strains, emphasizing the need for further exploration into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via indole ring functionalization followed by oxoacetate esterification. A typical approach involves coupling bromo- and fluoro-substituted indole precursors with methyl oxalyl chloride under mild basic conditions (e.g., triethylamine in acetonitrile or DCM). Reaction temperature (20–60°C) and solvent polarity significantly affect yield, with acetonitrile providing higher efficiency due to better solubility of intermediates .
- Key Considerations : Optimize stoichiometry of halogenated indole derivatives (1.0–1.2 equiv) and monitor reaction progress via TLC or LC-MS to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions on the indole ring (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~315–320 for C11H8BrFNO3).
- IR : Identify key functional groups (C=O stretch ~1700–1750 cm⁻¹).
- Data Resolution : Cross-reference with X-ray crystallography (if crystalline) to resolve ambiguities in NOESY or HSQC data caused by halogen electronegativity .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact (H315, H319 hazards).
- Work in a fume hood to prevent inhalation of fine particulates (H335).
- Store at 2–8°C under nitrogen to prevent hydrolysis of the oxoacetate group .
Advanced Research Questions
Q. How do bromo and fluoro substituents influence the reactivity of the indole ring during synthesis?
- Mechanistic Insight : Bromo (strongly electron-withdrawing) directs electrophilic substitution to the 5-position, while fluoro enhances ring stability via resonance effects. This dual substitution reduces side reactions (e.g., dimerization) but may slow coupling steps, requiring longer reaction times (12–24 hrs) .
- Experimental Design : Compare kinetics using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to track substituent effects via 19F NMR .
Q. What purification strategies address challenges posed by halogenated byproducts?
- Methodology :
- Reverse-Phase HPLC : Use C18 columns with MeOH/H2O gradients (60–95% MeOH) to separate bromo/fluoro analogs.
- Recrystallization : Ethanol/water (4:1) mixtures yield high-purity crystals (≥95%) by exploiting differential solubility of halogenated impurities .
- Troubleshooting : If HPLC fails, employ preparative TLC with ethyl acetate/hexane (3:7) to isolate minor byproducts .
Q. How can structural analogs of this compound guide biological activity studies?
- Case Study : Related brominated bisindole alkaloids (e.g., calcicamides) exhibit antimicrobial and anticancer activity. Design assays (e.g., MTT for cytotoxicity, MIC for antimicrobial screening) to evaluate similar bioactivity. Prioritize derivatives with modified ester groups (e.g., ethyl vs. methyl) to assess structure-activity relationships .
- Data Interpretation : Use molecular docking to predict binding affinity to targets like DNA topoisomerase II, leveraging the compound’s planar indole-oxoacetate core .
Q. What strategies improve scalability while maintaining purity >95%?
- Process Optimization :
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency at lower temperatures (30–40°C).
- Solvent Recycling : Recover acetonitrile via distillation to reduce costs in large-scale batches (≥100 g) .
- Quality Control : Implement inline FTIR to monitor esterification completion and avoid over-reaction.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for similar oxoacetate derivatives?
- Root Cause : Polymorphism or residual solvents (e.g., EtOAc) can alter melting points.
- Resolution : Recrystallize the compound twice from anhydrous ethanol and characterize via DSC (differential scanning calorimetry) to confirm a single endothermic peak .
Q. Why do NMR spectra of this compound vary between DMSO-d6 and CDCl3?
- Explanation : DMSO-d6 induces stronger hydrogen bonding with the oxoacetate group, shifting carbonyl proton signals upfield (δ 12.5 → 11.8 ppm). Use CDCl3 for clearer splitting patterns in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
